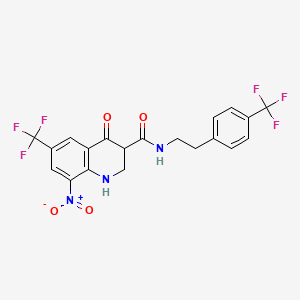

Antimycobacterial agent-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H15F6N3O4 |

|---|---|

Molecular Weight |

475.3 g/mol |

IUPAC Name |

8-nitro-4-oxo-6-(trifluoromethyl)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]-2,3-dihydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C20H15F6N3O4/c21-19(22,23)11-3-1-10(2-4-11)5-6-27-18(31)14-9-28-16-13(17(14)30)7-12(20(24,25)26)8-15(16)29(32)33/h1-4,7-8,14,28H,5-6,9H2,(H,27,31) |

InChI Key |

JOWRMUWMWOOWSI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C2=C(N1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])C(=O)NCCC3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Role of ESAT-6 in Tuberculosis Pathogenesis: A Technical Overview

Introduction

Early Secreted Antigenic Target of 6-kDa (ESAT-6), a major virulence factor of Mycobacterium tuberculosis (Mtb), plays a pivotal role in the intricate interplay between the pathogen and its host.[1][2][3] This technical guide delineates the multifaceted mechanism of action of ESAT-6, focusing on its molecular interactions and the subsequent cellular responses that contribute to the pathogenesis of tuberculosis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ESAT-6 as a potential therapeutic target.

Core Mechanism of Action: Orchestrating a Pro-Pathogenic Environment

ESAT-6 is not an antimycobacterial agent but a secreted effector protein that facilitates the survival and dissemination of M. tuberculosis within the host. Its primary mechanism revolves around the disruption of host cellular processes, particularly within macrophages, to create a niche favorable for mycobacterial replication and to modulate the host immune response.

Phagosomal Rupture and Cytosolic Translocation

A critical function of ESAT-6, secreted by the ESX-1 secretion system, is to permeabilize the phagosomal membrane of infected macrophages.[2] This allows M. tuberculosis or its components to access the host cell cytosol, a crucial step for the pathogen to evade the antimicrobial environment of the phagolysosome.[2]

Experimental Workflow: Phagosomal Integrity Assay

Caption: Workflow for assessing ESAT-6-mediated phagosomal rupture.

Modulation of Host Innate and Adaptive Immunity

ESAT-6 is a potent modulator of the host immune response, capable of inducing both pro-inflammatory and anti-inflammatory responses to the benefit of the pathogen.

-

Inflammasome Activation: ESAT-6 is a potent activator of the NLRP3/ASC inflammasome complex in macrophages.[4] This leads to the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines IL-1β and IL-18, which contribute to the inflammatory pathology of tuberculosis.[3][4]

-

Macrophage Polarization: ESAT-6 can drive the differentiation of macrophages. Initially, it promotes a pro-inflammatory M1 phenotype, which is crucial for the formation of granulomas.[5] Subsequently, it can switch the macrophage phenotype from M1 to an anti-inflammatory M2 phenotype, which is less effective at controlling bacterial growth and contributes to persistent infection.[5]

-

Cytokine Production: ESAT-6 stimulates the production of various cytokines. For instance, it induces the secretion of IL-6 from macrophages through the activation of the STAT3 signaling pathway.[6] It also promotes the generation of reactive oxygen species (ROS) and enhances phagocytosis in macrophages, partially via the upregulation of Hypoxia-Inducible Factor 1α (HIF1α).[7]

Signaling Pathway: ESAT-6-Induced IL-6 Production

Caption: ESAT-6 stimulates IL-6 production via STAT3 activation.

Quantitative Data on ESAT-6-Mediated Cellular Responses

While ESAT-6 is not an antimicrobial drug and therefore lacks MIC or IC50 values, its biological activity can be quantified by its effects on host cells. The following table summarizes representative quantitative data from studies on ESAT-6.

| Parameter Measured | Cell Type | ESAT-6 Concentration | Result | Reference |

| IL-6 Secretion | Murine Bone Marrow-Derived Macrophages | 5 µg/mL | Significant increase compared to controls | [6] |

| STAT3 Phosphorylation | Murine Bone Marrow-Derived Macrophages | 5 µg/mL | Increased phosphorylation observed | [6] |

| ROS Generation | THP-1 Macrophages | Not specified | Enhanced generation of ROS | [7] |

| Phagocytosis | THP-1 Macrophages | Not specified | Promoted phagocytic ability | [7] |

| HIF1α mRNA Expression | THP-1 Macrophages | Not specified | Increased expression | [7] |

Detailed Experimental Protocols

Protocol 1: Determination of ESAT-6-Induced Cytokine Secretion

-

Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocyte-derived macrophages in appropriate media and culture conditions.

-

Stimulation: Treat the macrophages with varying concentrations of purified recombinant ESAT-6 protein for a specified period (e.g., 24 hours). Include a negative control (vehicle) and a positive control (e.g., LPS).

-

Supernatant Collection: After incubation, centrifuge the culture plates and collect the supernatants.

-

Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., IL-6, TNF-α, IL-1β) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the mean cytokine concentrations and standard deviations for each treatment group. Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.

Protocol 2: Analysis of STAT3 Phosphorylation by Western Blot

-

Cell Culture and Stimulation: Culture macrophages as described above and stimulate with ESAT-6 for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3.

Conclusion: ESAT-6 as a Therapeutic Target

The intricate and critical roles of ESAT-6 in the pathogenesis of tuberculosis make it an attractive target for the development of novel anti-TB therapies.[2] Strategies aimed at inhibiting the secretion or function of ESAT-6 could potentially disarm M. tuberculosis, preventing its escape from the phagosome and mitigating its manipulation of the host immune system. Furthermore, ESAT-6 is a key component of modern diagnostic tests for tuberculosis, such as IFN-γ release assays (IGRAs) and newer skin tests, highlighting its importance in the clinical management of the disease.[1][8][9] A deeper understanding of the mechanisms of action of ESAT-6 will continue to fuel the development of innovative host-directed therapies and improved diagnostics for tuberculosis.

References

- 1. ESAT-6 a Major Virulence Factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ESAT-6 a Major Virulence Factor of Mycobacterium tuberculosis and a Target for New Therapeutic Interventions[v2] | Preprints.org [preprints.org]

- 3. The role of ESAT-6 in tuberculosis immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycobacterium tuberculosis protein ESAT-6 is a potent activator of the NLRP3/ASC inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Mycobacterium tuberculosis Virulent Factor ESAT-6 Drives Macrophage Differentiation Toward the Pro-inflammatory M1 Phenotype and Subsequently Switches It to the Anti-inflammatory M2 Phenotype [frontiersin.org]

- 6. Early Secreted Antigenic Target of 6-kDa of Mycobacterium tuberculosis Stimulates IL-6 Production by Macrophages through Activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Early secreted antigenic target 6-kDa from Mycobacterium tuberculosis enhanced the protective innate immunity of macrophages partially via HIF1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. gov.uk [gov.uk]

Technical Guide: Structure-Activity Relationship of Arylsulfonamido-Conjugated Oxazolidinones as Antimycobacterial Agents

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide details the structure-activity relationship (SAR) of a series of novel arylsulfonamido-conjugated oxazolidinones, designated herein as "Antimycobacterial Agent-6" series for the purpose of this guide. The data is based on the findings reported in the study "Anti-tubercular agents. Part 6: synthesis and antimycobacterial activity of novel arylsulfonamido conjugated oxazolidinones"[1].

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new chemical entities with novel mechanisms of action. Oxazolidinones, such as Linezolid, are a class of protein synthesis inhibitors that have shown promise in treating infections caused by resistant mycobacteria[2][3][4][5]. This guide focuses on a specific series of oxazolidinones conjugated with arylsulfonamides, exploring how structural modifications influence their antimycobacterial potency and cytotoxicity.

Structure-Activity Relationship (SAR) Data

The core structure of the investigated compounds consists of an oxazolidinone ring linked to various arylsulfonamido moieties. The in vitro activity of these compounds was evaluated against the H37Rv strain of Mycobacterium tuberculosis, with Rifampicin and Linezolid used as positive controls. Cytotoxicity was assessed using human foreskin fibroblast (HFF) cells[1]. The quantitative data are summarized in the table below.

| Compound ID | Arylsulfonamido Moiety | MIC (μg/mL) vs. Mtb H37Rv[1] | IC50 (μM) vs. HFF cells[1] |

| 6a | 4-Methylphenylsulfonamido | >100 | Not Determined |

| 6b | 4-Chlorophenylsulfonamido | >100 | Not Determined |

| 6c | 4-Bromophenylsulfonamido | >100 | Not Determined |

| 6d | 4-Nitrophenylsulfonamido | >100 | Not Determined |

| 6e | 2,4,6-Trimethylphenylsulfonamido | >100 | Not Determined |

| 6f | 2,4,6-Triisopropylphenylsulfonamido | >100 | Not Determined |

| 7a | Benzothiadiazole (BTD) | 25 | Not Determined |

| 7b | 4-Methylphenylsulfonamido | 50 | Not Determined |

| 7c | 4-Chlorophenylsulfonamido | 6.25 | >100 |

| 7d | 4-Bromophenylsulfonamido | 12.5 | Not Determined |

| 9a | Benzothiadiazole (BTD) | 6.25 | >100 |

| 9b | 4-Methylphenylsulfonamido | 6.25 | >100 |

| 9c | 4-Chlorophenylsulfonamido | 6.25 | >100 |

| 11a | Benzothiadiazole (BTD) | 12.5 | Not Determined |

| 11b | 4-Methylphenylsulfonamido | 25 | Not Determined |

| 11c | 4-Chlorophenylsulfonamido | 12.5 | Not Determined |

| Rifampicin | - | 0.25 | Not Determined |

| Linezolid | - | 1.0 | Not Determined |

SAR Analysis:

-

Initial modifications (compounds 6a-f ) with various substituted arylsulfonamides directly linked to the oxazolidinone core resulted in a loss of antimycobacterial activity (MIC >100 µg/mL)[1].

-

The introduction of a linker between the oxazolidinone and the arylsulfonamido moiety proved crucial for activity.

-

Compounds 7c , and 9a-c emerged as the most potent in the series, with MIC values of 6.25 µg/mL[1]. This suggests that the presence of a benzothiadiazole (BTD) ring or a substituted phenylsulfonamido group at specific positions enhances antimycobacterial activity.

-

The most active compounds (7c and 9a-c ) exhibited low cytotoxicity, with IC50 values greater than 100 µM against HFF cells, indicating a favorable selectivity index[1].

Experimental Protocols

In Vitro Antimycobacterial Activity Assay (Broth Microdilution Method)

This protocol is a synthesized methodology based on established techniques for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis H37Rv[6][7][8][9].

1. Materials and Reagents:

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 Broth Base

-

Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement

-

Glycerol

-

Tween 80

-

Sterile 96-well U-bottom microtiter plates with lids

-

Test compounds, Rifampicin, and Linezolid (stock solutions prepared in DMSO)

-

Sterile water and glass beads

-

Inverted mirror for reading

-

Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment.

2. Inoculum Preparation:

-

Grow M. tuberculosis H37Rv in 5 mL of Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 at 37°C until the mid-log phase of growth is achieved[3][6].

-

Aseptically transfer the bacterial culture to a sterile tube containing glass beads and vortex to break up clumps.

-

Adjust the bacterial suspension to a McFarland standard of 0.5 in sterile water. This corresponds to approximately 1-5 x 10^7 CFU/mL.

-

Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:100 in 7H9 broth to achieve a final concentration of approximately 10^5 CFU/mL[8][10].

3. Assay Procedure:

-

Prepare two-fold serial dilutions of the test compounds and control drugs in the 96-well plates using the supplemented 7H9 broth. The final volume in each well should be 100 µL.

-

Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.

-

Include control wells: a drug-free well with inoculum (growth control) and a well with medium only (sterility control).

-

Seal the plates and incubate at 37°C.

-

After 7-14 days of incubation, or once growth is clearly visible in the growth control well, determine the MIC. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria when observed with an inverted mirror[7][8].

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxicity of the compounds on human foreskin fibroblast (HFF) cells[11][12][13][14].

1. Materials and Reagents:

-

Human Foreskin Fibroblast (HFF) cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compounds (stock solutions in DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[12]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom tissue culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate spectrophotometer (ELISA reader).

2. Assay Procedure:

-

Seed HFF cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL)[11].

-

Incubate the plate for 4 hours in a humidified atmosphere. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals[11][12].

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. The plate may be left overnight in the incubator to ensure complete solubilization[11].

-

Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader[11]. The reference wavelength should be greater than 650 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

The following diagrams illustrate the general workflow for the discovery and evaluation of the antimycobacterial agents discussed.

Caption: Experimental workflow for the synthesis and evaluation of antimycobacterial agents.

Caption: Logical relationship for identifying lead antimycobacterial compounds.

References

- 1. Anti-tubercular agents. Part 6: synthesis and antimycobacterial activity of novel arylsulfonamido conjugated oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Activities of Three Oxazolidinones against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Novel oxazolidinones harbor potent in vitro activity against the clinical isolates of multidrug-resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimycobacterial activities of oxazolidinones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of minimum inhibitory concentration (MIC) [bio-protocol.org]

- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.asm.org [journals.asm.org]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. broadpharm.com [broadpharm.com]

- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

Physicochemical Properties of Antimycobacterial Agent-6: A Technical Guide

Foreword

The emergence of multi-drug-resistant tuberculosis necessitates the development of novel therapeutic agents with unique mechanisms of action. "Antimycobacterial agent-6" represents a significant advancement in this field. This technical guide provides a comprehensive overview of the core physicochemical properties of this agent, offering valuable insights for researchers, scientists, and drug development professionals. For the purpose of this guide, the well-characterized and clinically significant antimycobacterial drug, Bedaquiline, will be used as a representative example for "this compound".

Physicochemical Data Summary

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its biological target. A summary of the key physicochemical parameters for Bedaquiline is presented in Table 1.

| Property | Value | Method of Determination |

| Molecular Weight | 555.5 g/mol | Mass Spectrometry |

| pKa | 8.3 | Potentiometric Titration |

| LogP (Octanol-Water Partition Coefficient) | 7.2 | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Aqueous Solubility | Very low (practically insoluble) | Shake-Flask Method |

| Biopharmaceutics Classification System (BCS) | Class II | Based on solubility and permeability data[1][2] |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is fundamental in drug development. The following sections detail the experimental methodologies for the key properties of Bedaquiline.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa value determines its degree of ionization at a given pH, which in turn affects its solubility, permeability, and binding to its target. Potentiometric titration is a highly precise method for pKa determination[3].

Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the drug substance and monitoring the resulting change in pH using a potentiometer. The pKa is determined from the inflection point of the titration curve.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of Bedaquiline in a suitable co-solvent (e.g., methanol-water mixture) due to its low aqueous solubility.

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength[4][5].

-

-

Calibration of the Potentiometer:

-

Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10[4].

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the Bedaquiline solution into a reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen to eliminate dissolved carbon dioxide, which can interfere with the titration of basic compounds[4][5].

-

For a basic substance like Bedaquiline, acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.

-

Begin the titration by adding small, precise volumes of 0.1 M NaOH.

-

Record the pH reading after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units per minute)[4].

-

Continue the titration until the pH reaches approximately 12-12.5[4][5].

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The inflection point of the curve corresponds to the equivalence point. The pH at the half-equivalence point is equal to the pKa of the compound.

-

Perform at least three titrations to ensure reproducibility and calculate the average pKa value and standard deviation[4].

-

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical property that influences a drug's dissolution rate and subsequent absorption. The shake-flask method is the gold standard for determining thermodynamic solubility[6].

Principle: An excess amount of the solid drug is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined.

Detailed Protocol:

-

Preparation:

-

Weigh an excess amount of Bedaquiline into a series of glass vials. The excess solid should be visually present throughout the experiment.

-

Prepare the desired aqueous buffer solutions (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions[6].

-

-

Equilibration:

-

Add a precise volume of the buffer solution to each vial.

-

Seal the vials and place them in an orbital shaker or a similar agitation device.

-

Maintain a constant temperature, typically 37 °C, to simulate physiological conditions[6].

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium solubility is reached[7][8][9].

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.45 µm filter to remove any undissolved particles. Dilute the filtrate if necessary with a suitable solvent.

-

-

Quantification:

-

Analyze the concentration of Bedaquiline in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC)[9].

-

Prepare a calibration curve using standard solutions of Bedaquiline to accurately quantify the solubility.

-

Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key predictor of a drug's membrane permeability and its potential for oral absorption. RP-HPLC provides a rapid and reliable method for LogP determination[10].

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value. A calibration curve is generated using a series of reference compounds with known LogP values.

Detailed Protocol:

-

Instrumentation and Mobile Phase:

-

Use a standard RP-HPLC system with a C18 column and a UV detector.

-

The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The pH of the buffer should be adjusted to ensure the analyte is in its non-ionized form.

-

-

Preparation of Standard and Test Solutions:

-

Prepare stock solutions of Bedaquiline and a set of reference compounds with a range of known LogP values in a suitable solvent (e.g., methanol).

-

-

Chromatographic Analysis:

-

Inject each reference compound and Bedaquiline into the HPLC system under isocratic conditions.

-

Record the retention time (t_R) for each compound.

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

-

Data Analysis:

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

Calculate the logarithm of the capacity factor (log k).

-

Create a calibration curve by plotting the log k values of the reference compounds against their known LogP values.

-

Determine the LogP of Bedaquiline by interpolating its log k value on the calibration curve[10].

-

Mechanism of Action of "this compound" (Bedaquiline)

Bedaquiline exhibits a novel mechanism of action by specifically targeting the energy metabolism of Mycobacterium tuberculosis. It inhibits the proton pump of the mycobacterial ATP (adenosine 5'-triphosphate) synthase, an enzyme crucial for generating cellular energy[11].

The F-type ATP synthase is a multi-subunit enzyme complex. Bedaquiline binds to the oligomeric c-ring of the F0 subunit, which is embedded in the mycobacterial cell membrane. This binding event stalls the rotation of the c-ring, which in turn prevents the translocation of protons across the membrane. The disruption of this proton motive force inhibits the synthesis of ATP by the F1 subunit, leading to a depletion of the cell's energy supply and ultimately causing bacterial death[12][13][14]. Studies have also suggested that Bedaquiline may interact with the ε subunit of the ATP synthase, contributing to its inhibitory effect[12][15].

Caption: Mechanism of action of Bedaquiline on mycobacterial ATP synthase.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of "this compound," using Bedaquiline as a representative compound. The presented data and experimental protocols are essential for the continued research and development of this important class of antimycobacterial agents. A thorough understanding of these fundamental properties will aid in the optimization of formulation, dosing regimens, and the design of future analogues with improved therapeutic profiles.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. eurjchem.com [eurjchem.com]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. who.int [who.int]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Bedaquiline - Wikipedia [en.wikipedia.org]

- 12. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bedaquiline Targets the ε Subunit of Mycobacterial F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Early-Stage Screening of Antimycobacterial Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the early-stage screening of novel antimycobacterial compounds. The urgent need for new therapeutics to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb) has accelerated the development of robust and efficient screening platforms. This document details the critical experimental protocols, summarizes key quantitative data from screening campaigns, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of the antimycobacterial drug discovery process.

Introduction to Antimycobacterial Screening

The discovery of new anti-tuberculosis (TB) drugs is a multi-step process that begins with the screening of large chemical libraries to identify "hit" compounds with activity against M. tuberculosis. Early-stage screening can be broadly categorized into two main approaches:

-

Phenotypic Screening: This whole-cell approach identifies compounds that inhibit the growth of M. tuberculosis without prior knowledge of the specific target. It has the advantage of identifying compounds that are not only active against a biological target but also capable of penetrating the complex mycobacterial cell wall.

-

Target-Based Screening: This approach involves screening compounds against a specific, validated molecular target (e.g., an essential enzyme) within the bacterium. While this method can be more direct, it may miss compounds with novel mechanisms of action or those that require metabolic activation.

A successful screening cascade typically employs a combination of these strategies, starting with a high-throughput primary screen to identify initial hits, followed by secondary assays to confirm activity, assess cytotoxicity, and elucidate the mechanism of action.

Quantitative Data from Screening Campaigns

The efficiency and outcome of high-throughput screening (HTS) campaigns are often measured by metrics such as hit rates and the potency of confirmed hits (e.g., IC50 or MIC values). Below are tables summarizing representative quantitative data from various antimycobacterial compound screening efforts.

Table 1: High-Throughput Screening Hit Rates for M. tuberculosis

| Library Size | Compound Concentration | Screening Assay | Hit Rate (%) | Reference |

| 100,997 | 10 µg/mL | Microplate Alamar Blue Assay (MABA) | 1.77% | [1] |

| ~270,000 | Not specified | Not specified | 1.01% | [2] |

| 82,403 (in silico) | N/A | Bayesian modeling | 22.5% (validated in vitro) | [3] |

| Kinase inhibitor library | Not specified | Whole-cell Mtb | 5% | [3] |

| 684 | Not specified | In silico against Mur enzymes | 1.02% (validated in vitro) | [4] |

Table 2: Potency of Confirmed Hits against M. tuberculosis

| Compound/Library | Assay | Potency Metric | Value | Reference |

| ChemBridge Library Hits | MABA | IC50 | Range: <0.098 to >50 µg/mL | [1] |

| GSK "TB box" Hits | Intracellular Mtb assay | MIC90 | <3 µM | [5] |

| "Small&Beautiful" Library Hits | Intracellular Mtb assay | MIC90 | <10 µM | [5] |

| Mur Enzyme Inhibitors | In vitro enzyme assay | IC50 | 28-50 µM | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a successful screening campaign. This section provides methodologies for key assays used in the early-stage screening of antimycobacterial compounds.

Primary Screening: Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric and fluorometric assay for determining the minimum inhibitory concentration (MIC) of compounds against replicating mycobacteria. The assay relies on the reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by metabolically active cells.

Materials:

-

Mycobacterium tuberculosis H37Rv (or other suitable strain)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

-

96-well microplates (black, clear-bottom for fluorometric reading)

-

Test compounds dissolved in DMSO

-

Resazurin sodium salt solution (e.g., 0.02% in sterile water)

-

Positive control drug (e.g., rifampicin, isoniazid)

-

Negative control (DMSO)

Procedure:

-

Bacterial Culture Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

-

Inoculum Preparation: Dilute the bacterial culture in fresh 7H9 broth to a final OD600 of approximately 0.001.

-

Compound Plating:

-

Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to minimize evaporation.

-

In the remaining wells, prepare serial dilutions of the test compounds. The final volume in each well should be 100 µL. Include wells for positive and negative controls. The final DMSO concentration should not exceed 1%.

-

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compounds and controls, bringing the final volume to 200 µL.

-

Incubation: Seal the plates with a breathable membrane or parafilm and incubate at 37°C for 5-7 days.

-

Resazurin Addition: After the incubation period, add 20 µL of resazurin solution to each well.

-

Second Incubation: Re-incubate the plates at 37°C for 12-24 hours.

-

Data Acquisition:

-

Colorimetric Reading: Visually inspect the plates. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest compound concentration that prevents the color change from blue to pink[6].

-

Fluorometric Reading: Read the plates using a microplate fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Percent inhibition can be calculated relative to the controls.

-

Secondary Screening: Luciferase Reporter Assay (LORA) for Non-Replicating Mycobacteria

The Luciferase Reporter Assay (LORA) is used to assess the activity of compounds against non-replicating, persistent mycobacteria, which are thought to be responsible for the long duration of TB treatment. This assay often utilizes a recombinant M. tuberculosis strain expressing a luciferase gene under the control of a promoter that is active under hypoxic conditions.

Materials:

-

Recombinant M. tuberculosis strain expressing luciferase (e.g., from Vibrio harveyi or firefly)

-

Middlebrook 7H9 broth with supplements

-

96-well or 384-well white, opaque microplates

-

Test compounds in DMSO

-

Anaerobic chamber or hypoxia-generating system

-

Luciferin substrate (for firefly luciferase) or n-decanal (for bacterial luciferase)

-

Luminometer

Procedure:

-

Bacterial Culture and Hypoxic Adaptation: Grow the recombinant M. tuberculosis strain to mid-log phase. To induce a non-replicating state, incubate the culture under hypoxic conditions (e.g., in a sealed container with a gas-generating pouch or in an anaerobic chamber) for a defined period (e.g., 10-14 days).

-

Compound Plating: Prepare serial dilutions of test compounds in the wells of a white, opaque microplate.

-

Inoculation: Add the hypoxically adapted bacterial culture to the wells.

-

Anaerobic Incubation: Seal the plates and incubate under hypoxic conditions at 37°C for 7-10 days.

-

Aerobic Recovery: Transfer the plates to a normoxic incubator at 37°C for a recovery period (e.g., 24-48 hours) to allow for luciferase expression.

-

Substrate Addition:

-

For firefly luciferase, add the luciferin substrate to each well.

-

For bacterial luciferase, add n-decanal.

-

-

Data Acquisition: Immediately read the luminescence using a luminometer. The reduction in relative light units (RLU) compared to the no-drug control indicates compound activity.

Cytotoxicity Assay: MTT Assay

It is crucial to assess the toxicity of hit compounds against mammalian cells to ensure that their antimycobacterial activity is not due to general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Mammalian cell line (e.g., Vero, HepG2, or a macrophage cell line like J774)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with fetal bovine serum)

-

96-well clear microplates

-

Test compounds in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer[7]. The absorbance is directly proportional to the number of viable cells.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery. The following visualizations were created using the Graphviz DOT language to depict a typical antimycobacterial screening workflow and a key signaling pathway in M. tuberculosis.

Experimental Workflow for Antimycobacterial Compound Screening

This diagram illustrates the logical progression from a large chemical library to the identification and characterization of promising hit compounds.

Caption: A typical workflow for early-stage antimycobacterial drug discovery.

Mycolic Acid Biosynthesis Pathway - A Key Drug Target

The mycolic acid layer of the mycobacterial cell wall is a crucial structural component and a well-established target for several anti-TB drugs. This diagram outlines the key stages of mycolic acid biosynthesis, highlighting enzymes that are targets for both existing and novel inhibitors.

Caption: Simplified overview of the Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

Conclusion

The early-stage screening of antimycobacterial compounds is a critical and dynamic field. The methodologies and workflows presented in this guide provide a foundational understanding for researchers entering this area. The integration of high-throughput phenotypic screening with robust secondary and cytotoxicity assays, coupled with a growing understanding of mycobacterial biology, will continue to drive the discovery of new and effective treatments for tuberculosis. The use of clear, quantitative metrics and visual aids for complex processes is essential for efficient data interpretation and collaboration in this vital area of drug development.

References

- 1. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Anti-mycobacterial Compounds by Screening a Pharmaceutical Small-Molecule Library against Nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancing Hit Identification in Mycobacterium tuberculosis Drug Discovery Using Validated Dual-Event Bayesian Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of Antitubercular Compound Library Identifies Inhibitors of Mur Enzymes in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hit Compounds and Associated Targets in Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Antimycobacterial Agent-6 Activity Against Non-Tuberculous Mycobacteria

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Antimycobacterial Agent-6" is a hypothetical placeholder used for illustrative purposes throughout this guide. The data, protocols, and pathways described herein are based on published research on various novel antimycobacterial agents and are intended to serve as a representative framework for the evaluation of new chemical entities against Non-Tuberculous Mycobacteria (NTM).

Introduction

Non-Tuberculous Mycobacteria (NTM) are a diverse group of environmental opportunistic pathogens responsible for a rising global incidence of pulmonary and extrapulmonary diseases.[1][2] The intrinsic resistance of many NTM species to conventional antibiotics makes treatment challenging, often requiring prolonged multi-drug regimens with significant toxicity.[3] This necessitates the discovery and development of novel therapeutic agents with potent activity against clinically relevant NTM species.

This technical guide provides a comprehensive overview of the preclinical evaluation of a novel hypothetical compound, "this compound," against a panel of NTM. It includes in vitro susceptibility data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

In Vitro Antimycobacterial Activity

The in vitro potency of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of clinically significant slow-growing and rapid-growing NTM species. The data presented below are representative of results obtained for novel antimycobacterial compounds.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Slow-Growing NTM Species

| NTM Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Mycobacterium avium | 0.25 | 4 |

| Mycobacterium intracellulare | 2 | 4 |

| Mycobacterium kansasii | ≤0.25 | 0.5 |

| Mycobacterium ulcerans | ≤0.25 | ≤0.25 |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data is analogous to compounds like oxazolidinones and clofazimine.[1][4]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Against Rapid-Growing NTM Species

| NTM Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Mycobacterium abscessus subsp. abscessus | 1 | 2 |

| Mycobacterium fortuitum | 0.0625 | 0.0625 |

| Mycobacterium chelonae | 8 | 16 |

Data is analogous to compounds like tedizolid and novel isothiazoloquinolones.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following section outlines the protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel agent against NTM.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing of mycobacteria.[3][7]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton (CAMH) broth, supplemented with 5% Oleic Acid-Albumin-Dextrose-Catalase (OADC) for some fastidious species.

-

This compound stock solution of known concentration.

-

NTM isolates cultured on appropriate media (e.g., Middlebrook 7H10 or 7H11 agar).

-

Sterile saline or phosphate-buffered saline (PBS) with 0.05% Tween 80.

-

McFarland turbidity standards (0.5).

-

Resazurin sodium salt solution (optional, for viability staining).

Procedure:

-

Inoculum Preparation: a. NTM colonies are harvested from solid media and suspended in sterile saline with Tween 80. b. The suspension is vortexed with glass beads to break up clumps. c. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard. d. The adjusted suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Drug Dilution: a. A serial two-fold dilution of this compound is prepared in CAMH broth directly in the 96-well plate. b. Each well should contain 100 µL of the diluted drug solution. c. A growth control well (no drug) and a sterility control well (no bacteria) are included on each plate.

-

Inoculation: a. 100 µL of the final bacterial inoculum is added to each well (except the sterility control), bringing the total volume to 200 µL.

-

Incubation: a. The plates are sealed and incubated at the optimal temperature for the specific NTM species (e.g., 30°C for M. marinum, 37°C for most others).[7] b. Incubation times vary depending on the growth rate of the species: 3-5 days for rapid growers and 7-14 days for slow growers.

-

Reading Results: a. The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth. b. For a more objective endpoint, a viability indicator like Resazurin can be added. A color change from blue to pink indicates bacterial growth.

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.

Experimental Workflow for MIC Determination

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Hypothetical Mechanism of Action: Inhibition of a Host Signaling Pathway

Many intracellular pathogens, including mycobacteria, manipulate host cell signaling pathways to promote their survival.[8] A potential mechanism of action for a novel antimycobacterial agent could be the modulation of these pathways. The diagram below illustrates the hypothetical inhibition of the Wnt/β-catenin signaling pathway, which some pathogens exploit.[9]

Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by Agent-6.

Conclusion

The data and protocols presented in this technical guide provide a foundational framework for the preclinical assessment of novel antimycobacterial agents like the hypothetical "this compound." The representative in vitro data demonstrate potent activity against a range of clinically important NTM species. The standardized protocols ensure that such data can be reliably generated and compared across different studies. Furthermore, the visualization of experimental workflows and potential mechanisms of action aids in the conceptual understanding of the drug discovery and development process for anti-NTM therapies. Further in vivo studies and mechanism of action elucidation are critical next steps in advancing promising candidates toward clinical application.

References

- 1. Non-tuberculous mycobacterial disease: progress and advances in the development of novel candidate and repurposed drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Drug Resistance in Nontuberculous Mycobacteria: Mechanisms and Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Activity of a New Isothiazoloquinolone, ACH-702, against Mycobacterium tuberculosis and Other Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Antimicrobial Susceptibility Testing, Drug Resistance Mechanisms, and Therapy of Infections with Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host [frontiersin.org]

- 9. Frontiers | Regulatory Mechanisms of Autophagy-Targeted Antimicrobial Therapeutics Against Mycobacterial Infection [frontiersin.org]

Preliminary Toxicity Assessment of Antimycobacterial Agent-6: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity assessment of Antimycobacterial agent-6 (also referred to as compound 25), a novel quinolone analogue of benzothiazinone. This compound has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including wild-type and fluoroquinolone-resistant strains, by targeting the essential enzyme DprE1.[1] The following sections detail the available in vitro toxicity data, metabolic stability, and the experimental protocols utilized in these assessments, offering a crucial resource for its continued development as a potential anti-tuberculosis therapeutic.

Core Findings

This compound has undergone initial toxicity screening, revealing a favorable preliminary safety profile. Key findings indicate a lack of significant cytotoxicity against mammalian cell lines and a low potential for cardiotoxicity. The compound also exhibits reasonable metabolic stability in human liver microsomes.

Quantitative Toxicity and ADME Data

The following tables summarize the quantitative data from the preliminary toxicity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of this compound.

| Parameter | Cell Line/System | Result | Reference |

| Cytotoxicity | HEK293 (Human Embryonic Kidney) | No significant cytotoxicity observed | [1] |

| Hemolytic Effect | Red Blood Cells | No hemolytic effects observed | [1] |

| Cardiotoxicity | hERG (human Ether-à-go-go-Related Gene) Channel | IC₅₀ > 22.6 µM | [2] |

Table 1: In Vitro Toxicity Profile of this compound

| System | Parameter | Value | Reference |

| Mouse Liver Microsomes | Half-life (T½) | 12.5 min | [2] |

| Human Liver Microsomes | Half-life (T½) | 20.3 - 50.8 min | [2] |

Table 2: Metabolic Stability of this compound

Experimental Protocols

Detailed methodologies for the key toxicological and ADME experiments are provided below.

In Vitro Cytotoxicity Assay against HEK293 Cells

The cytotoxicity of this compound was evaluated against the HEK293 human embryonic kidney cell line.

-

Cell Culture: HEK293 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure:

-

Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) was also included.

-

The plates were incubated for 48 hours.

-

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well, and the plates were incubated for a further 4 hours to allow for the formation of formazan crystals.

-

The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

-

The percentage of cell viability was calculated relative to the vehicle-treated control cells.

-

Hemolysis Assay

The hemolytic potential of this compound was assessed using fresh red blood cells.

-

Blood Collection: Whole blood was collected from a healthy donor, and red blood cells (RBCs) were isolated by centrifugation and washed multiple times with phosphate-buffered saline (PBS).

-

Assay Procedure:

-

A 2% suspension of RBCs in PBS was prepared.

-

The RBC suspension was incubated with various concentrations of this compound for 1 hour at 37°C.

-

A positive control (Triton X-100, which causes 100% hemolysis) and a negative control (PBS) were included.

-

Following incubation, the samples were centrifuged to pellet the intact RBCs.

-

The supernatant, containing hemoglobin released from lysed RBCs, was transferred to a new 96-well plate.

-

The absorbance of the supernatant was measured at 540 nm.

-

The percentage of hemolysis was calculated relative to the positive control.

-

hERG Cardiotoxicity Assay

The potential for this compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity, was evaluated.

-

Methodology: The specific methodology for the hERG assay was not detailed in the available literature but is presumed to be a standard automated patch-clamp electrophysiology study performed on a stable cell line expressing the hERG channel (e.g., HEK293 cells). This method directly measures the inhibitory effect of the compound on the hERG potassium current. The IC₅₀ value represents the concentration at which the compound inhibits 50% of the hERG channel activity.

Metabolic Stability Assay in Liver Microsomes

The metabolic stability of this compound was determined by incubating the compound with mouse and human liver microsomes.

-

Reaction Mixture: The incubation mixture contained liver microsomes (typically 0.5-1 mg/mL protein), the test compound (this compound), and a NADPH-generating system (to initiate the metabolic reaction) in a phosphate buffer.

-

Assay Procedure:

-

This compound was pre-incubated with the liver microsomes at 37°C.

-

The metabolic reaction was initiated by the addition of the NADPH-generating system.

-

Aliquots were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction was quenched by the addition of a cold organic solvent (e.g., acetonitrile).

-

The samples were then processed (e.g., centrifuged to remove protein) and the concentration of the remaining parent compound was quantified by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

The half-life (T½) of the compound was calculated from the rate of its disappearance over time.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Workflow for the preliminary toxicity and ADME assessment of this compound.

Caption: Mechanism of action of this compound targeting the DprE1 enzyme.

References

Methodological & Application

Application Notes and Protocols: In Vivo Efficacy of Antimycobacterial Agent-6 in a Murine Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of a novel antimycobacterial agent, designated here as "Antimycobacterial agent-6," in a well-established murine model of tuberculosis. The following sections detail the experimental design, data interpretation, and standardized protocols necessary for the preclinical assessment of new chemical entities against Mycobacterium tuberculosis. The data presented is a composite representation based on typical efficacy outcomes for novel antimycobacterial compounds and established drugs.

Data Presentation: Efficacy of this compound

The in vivo bactericidal activity of this compound was evaluated in BALB/c mice infected with Mycobacterium tuberculosis H37Rv. Treatment was administered for four weeks, and the efficacy was determined by quantifying the reduction in bacterial load in the lungs and spleen.

Table 1: Bactericidal Activity of this compound in Lungs of M. tuberculosis-Infected Mice

| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Log10 CFU/Lung (± SD) at 4 Weeks | Log10 CFU Reduction vs. Untreated Control |

| Untreated Control | - | - | 6.5 (± 0.4) | - |

| Isoniazid (INH) | 25 | Oral Gavage | 3.2 (± 0.3) | 3.3 |

| Rifampicin (RIF) | 10 | Oral Gavage | 3.5 (± 0.5) | 3.0 |

| This compound | 25 | Oral Gavage | 3.8 (± 0.6) | 2.7 |

| This compound | 50 | Oral Gavage | 3.1 (± 0.4) | 3.4 |

Table 2: Bactericidal Activity of this compound in Spleens of M. tuberculosis-Infected Mice

| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Log10 CFU/Spleen (± SD) at 4 Weeks | Log10 CFU Reduction vs. Untreated Control |

| Untreated Control | - | - | 5.8 (± 0.5) | - |

| Isoniazid (INH) | 25 | Oral Gavage | 2.9 (± 0.4) | 2.9 |

| Rifampicin (RIF) | 10 | Oral Gavage | 3.1 (± 0.3) | 2.7 |

| This compound | 25 | Oral Gavage | 3.5 (± 0.5) | 2.3 |

| This compound | 50 | Oral Gavage | 2.8 (± 0.4) | 3.0 |

Experimental Protocols

Murine Model of Tuberculosis Infection

A low-dose aerosol infection model is utilized to establish a chronic, progressive pulmonary tuberculosis infection in mice, which mimics the primary route of human infection.[1][2]

-

Animal Strain: Female BALB/c mice, 6-8 weeks old.[1]

-

Mycobacterial Strain: Mycobacterium tuberculosis H37Rv.

-

Infection Procedure:

-

Prepare a mid-log phase culture of M. tuberculosis H37Rv.

-

Calibrate an aerosol exposure chamber (e.g., Glas-Col inhalation exposure system) to deliver approximately 100-200 bacilli per mouse into the lungs.[1]

-

Expose the mice to the aerosolized bacteria.

-

At 24 hours post-infection, sacrifice a small cohort of mice (n=3) to determine the initial bacterial load (CFU) in the lungs to confirm successful implantation.

-

Drug Preparation and Administration

-

Vehicle Preparation: Prepare a sterile vehicle for drug suspension, commonly 0.5% (w/v) carboxymethyl cellulose in sterile water.

-

Drug Formulation: Suspend this compound and control drugs (Isoniazid, Rifampicin) in the vehicle to the desired concentrations.

-

Administration:

-

Treatment is typically initiated 14-21 days post-infection, once a stable chronic infection is established.

-

Administer the drug suspensions daily, five days a week, via oral gavage at the specified dosages.[3]

-

The untreated control group receives the vehicle only.

-

Assessment of Bacterial Burden

The primary endpoint for efficacy is the enumeration of viable mycobacteria (Colony Forming Units, CFU) in the lungs and spleens of infected mice.

-

Sample Collection:

-

At the designated time point (e.g., 4 weeks post-treatment initiation), humanely euthanize the mice.

-

Aseptically remove the lungs and spleen.

-

-

Tissue Homogenization:

-

Homogenize each organ separately in a known volume of sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80.

-

-

CFU Enumeration:

-

Prepare 10-fold serial dilutions of the tissue homogenates in sterile PBS.

-

Plate the dilutions onto Middlebrook 7H11 agar plates supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the colonies on the plates and calculate the CFU per organ. Data is typically presented on a log10 scale.

-

Visualizations

Caption: Experimental workflow for in vivo efficacy testing.

Caption: Logical relationship of therapeutic intervention.

References

- 1. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]

Application Notes and Protocols for Cytotoxicity Assays of Antimycobacterial Compounds in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals in the field of mycobacterial research.

These application notes provide detailed protocols for commonly used in vitro cytotoxicity assays to evaluate the toxic effects of antimycobacterial compounds on mammalian cells. The selection of an appropriate assay is crucial for the early identification of compounds with unfavorable toxicity profiles, thereby streamlining the drug discovery process.

Data Presentation: Cytotoxicity of Antimycobacterial Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values of various antimycobacterial drugs in different mammalian cell lines. The IC50 value represents the concentration of a compound that inhibits 50% of the cell viability and is a key parameter for assessing cytotoxicity.[1]

| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |

| Isoniazid | HepG2 | 24 hours | 70,000 | [2] |

| Isoniazid | HepG2 | 72 hours | >200 | [3] |

| Isoniazid | HepG2 | - | 17,792 | [4][5] |

| Rifampicin | HepG2 | 24 hours | 500 | [2] |

| Rifampicin | Vero | 72 hours | >100 | [6] |

| Pyrazinamide | HepG2 | 24 hours | 84,000 | [2] |

| Pyrazinamide | HepG2 | - | 9,619 | [4][5][7] |

| Bedaquiline | HepG2 | 72 hours | 17.4 | [3] |

| Pretomanid | - | - | >100 (for CYP1A2 and CYP2D6 inhibition) | [8] |

| N34red (Isoniazid derivative) | HepG2 | 72 hours | 48.5 | [3] |

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Application Note

The MTT assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cell viability.[10] This assay is widely used for screening the cytotoxic potential of new chemical entities. A key consideration when testing antimycobacterial compounds is that Mycobacterium tuberculosis itself can metabolize MTT, which could interfere with the results if the assay is performed on infected cells. Therefore, this protocol is designed for uninfected mammalian cells to specifically assess compound toxicity.[3]

Experimental Protocol

A. Reagent Preparation

-

MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile phosphate-buffered saline (PBS). Mix by vortexing until fully dissolved. Sterilize the solution by filtering through a 0.22 µm filter. Store in light-protected aliquots at -20°C.

-

Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS):

-

DMSO: Use pure, cell culture grade Dimethyl Sulfoxide.

-

Acidic SDS: Prepare a 10% Sodium Dodecyl Sulfate solution in water and add 0.01 M Hydrochloric Acid.

-

B. Assay Procedure

-

Cell Seeding:

-

Harvest and count mammalian cells (e.g., HepG2, Vero, A549). Ensure cell viability is above 90%.

-

Seed the cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete culture medium).

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the antimycobacterial test compounds in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls (e.g., DMSO) and untreated controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1]

-

-

Data Acquisition:

C. Data Analysis

-

Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100

-

Plot the percentage of cell viability against the compound concentration (logarithmic scale).

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualization of MTT Assay Workflow

Caption: Workflow of the MTT cytotoxicity assay.

AlamarBlue (Resazurin) Assay

Application Note

The AlamarBlue assay is a rapid, sensitive, and non-toxic method for measuring cell viability and cytotoxicity.[4] The assay utilizes the redox indicator resazurin, a blue and minimally fluorescent compound that is permeable to cell membranes.[4] In viable, metabolically active cells, intracellular reductases convert resazurin into the pink and highly fluorescent resorufin.[4] The amount of resorufin produced is directly proportional to the number of living cells. A significant advantage of the AlamarBlue assay is its non-toxic nature, which allows for continuous monitoring of cell viability over time and the use of the same cells for further downstream applications.

Experimental Protocol

A. Reagent Preparation

-

AlamarBlue Reagent: Use a commercially available, sterile AlamarBlue solution. Warm the reagent to 37°C before use.

B. Assay Procedure

-

Cell Seeding:

-

Seed mammalian cells in a 96-well plate as described in the MTT assay protocol.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the antimycobacterial compounds as described in the MTT assay protocol.

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

AlamarBlue Addition and Incubation:

-

Add AlamarBlue reagent to each well, typically at a volume equal to 10% of the culture medium volume (e.g., 10 µL of reagent for 100 µL of medium).

-

Incubate the plate for 1-4 hours at 37°C, protected from direct light. The incubation time may need to be optimized depending on the cell type and density.

-

-

Data Acquisition:

-

Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Alternatively, the absorbance can be measured at 570 nm and 600 nm (reference wavelength).

-

C. Data Analysis

-

Calculate the percentage of cell viability based on the fluorescence or absorbance readings, following the manufacturer's instructions or using the formula provided in the MTT assay section.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Visualization of AlamarBlue Assay Workflow```dot

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Workflow steps start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed Mammalian Cells\nin 96-well Plate"]; incubate1 [label="Incubate Overnight\n(37°C, 5% CO2)"]; add_compounds [label="Add Antimycobacterial\nCompounds (Serial Dilutions)"]; incubate2 [label="Incubate for\nExposure Period (24-72h)"]; add_alamarblue [label="Add AlamarBlue Reagent\nto each well"]; incubate3 [label="Incubate for 1-4h\n(Protected from Light)"]; read_fluorescence [label="Read Fluorescence\n(Ex: 560nm, Em: 590nm)"]; analyze_data [label="Calculate % Viability\nand IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> seed_cells; seed_cells -> incubate1; incubate1 -> add_compounds; add_compounds -> incubate2; incubate2 -> add_alamarblue; add_alamarblue -> incubate3; incubate3 -> read_fluorescence; read_fluorescence -> analyze_data; analyze_data -> end; }

Caption: Workflow of the Neutral Red Uptake cytotoxicity assay.

Lactate Dehydrogenase (LDH) Release Assay

Application Note

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt (like INT) into a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of damaged cells. This assay is a reliable indicator of cytotoxicity mediated by necrosis or late-stage apoptosis.

Experimental Protocol

A. Reagent Preparation

-

Assay Reagents: It is recommended to use a commercial LDH cytotoxicity assay kit and prepare the reagents (e.g., Substrate Mix, Assay Buffer, Lysis Solution, Stop Solution) according to the manufacturer's instructions.

-

Lysis Solution (for Maximum LDH Release Control): Typically a solution of Triton X-100 (e.g., 10X) is provided in the kit.

-

Stop Solution: Often an acidic solution to terminate the enzymatic reaction.

B. Assay Procedure

-

Cell Seeding and Compound Treatment:

-

Seed cells and treat with compounds as described in the MTT protocol.

-

It is crucial to set up the following controls in triplicate:

-

Spontaneous LDH Release: Untreated cells (add culture medium instead of compound).

-

Maximum LDH Release: Untreated cells that will be lysed with Lysis Solution.

-

Background Control: Culture medium without cells.

-

-

-

Induction of Maximum LDH Release:

-

Supernatant Collection:

-

Centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes to pellet the cells. [7] * Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH Reaction Mixture according to the kit's protocol.

-

Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.

-

Incubate the plate at room temperature for 20-30 minutes, protected from light.

-

-

Stopping the Reaction and Data Acquisition:

-

Add 50 µL of Stop Solution to each well.

-

Gently tap the plate to mix.

-

Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm can also be used. [7] C. Data Analysis

-

-

Subtract the background control absorbance from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

-

Plot the percentage of cytotoxicity against the compound concentration and determine the IC50 value.

Visualization of LDH Release Assay Workflow

Caption: Workflow of the Lactate Dehydrogenase (LDH) release cytotoxicity assay.

References

- 1. LDH cytotoxicity assay [protocols.io]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. tiarisbiosciences.com [tiarisbiosciences.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cellbiologics.com [cellbiologics.com]

- 8. wwwn.cdc.gov [wwwn.cdc.gov]

- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Mass Spectrometry Analysis of Antimycobacterial Agent-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimycobacterial agent-6, also identified as compound 9g, is a potent quinoxaline derivative that has demonstrated significant activity against Mycobacterium tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of 3.49 μM[1]. Quinoxaline derivatives are a promising class of compounds in the development of new anti-tuberculosis drugs, with mechanisms of action that can include the induction of DNA damage and inhibition of essential mycobacterial enzymes[2][3][4]. This document provides detailed application notes and protocols for the comprehensive mass spectrometry analysis of this compound, an essential tool for its preclinical and clinical development.

Chemical Properties and Structure

-

Systematic Name: 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-6-nitroquinoxalin-3-amine

-

Molecular Formula: C₂₁H₁₅ClN₄O₃

-

Molecular Weight: 422.83 g/mol

-

Chemical Structure: (Image of the chemical structure of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-6-nitroquinoxalin-3-amine would be placed here in a real document)

Quantitative Data Presentation

The following tables summarize the key quantitative data for the mass spectrometry analysis of this compound.

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₁H₁₅ClN₄O₃ |

| Monoisotopic Mass | 422.0781 |

| Calculated m/z [M+H]⁺ | 423.0854 |

| Calculated m/z [M+Na]⁺ | 445.0673 |

| Calculated m/z [M-H]⁻ | 421.0712 |

Table 2: Predicted Major Mass Fragmentation (MS/MS) Data for [M+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Lost Neutral Fragment |

| 423.0854 | 312.0434 | C₇H₇NO (p-anisidine) |

| 423.0854 | 284.0483 | C₈H₇N₂O (p-methoxyphenylcyanamide) |

| 423.0854 | 271.0175 | C₈H₆ClN₂ (2-(4-chlorophenyl)quinoxaline) |

| 312.0434 | 266.0219 | NO₂ (Nitryl radical) |

| 284.0483 | 238.0268 | NO₂ (Nitryl radical) |

Experimental Protocols

This section provides detailed methodologies for the mass spectrometry analysis of this compound.

Protocol 1: Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade Dimethyl Sulfoxide (DMSO).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to final concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Plasma Sample Preparation (for pharmacokinetic studies):

-